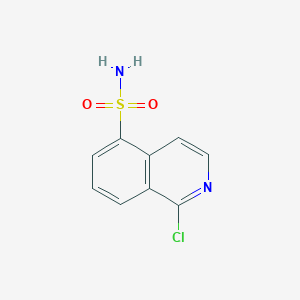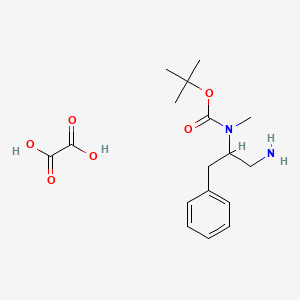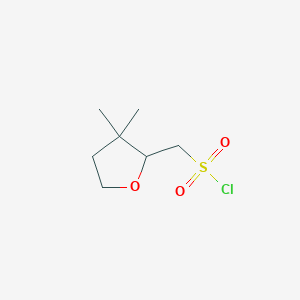
(3,4-Dimethylphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a piperazine ring and a pyridazine ring. Piperazine rings are often found in pharmaceuticals and are known for their wide range of biological activities . Pyridazine rings are also common in medicinal chemistry and have various pharmacological profiles .
Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine and pyridazine rings can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds with piperazine rings are soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Novel Syntheses of Pyridazine and Pyridazinone Derivatives
A study by Gaby et al. (2003) explored the synthesis of novel pyridazine and pyridazinone derivatives, including thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, and phthalazine derivatives. The research demonstrates a variety of synthetic routes involving the condensation of 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes and further reactions to produce a range of compounds with potential biochemical applications. This work underscores the chemical versatility and potential of pyridazinone derivatives in creating pharmacologically relevant molecules (Gaby et al., 2003).
Molecular Interactions with CB1 Cannabinoid Receptor
Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) provides insights into molecular interactions with the CB1 cannabinoid receptor, which could be analogous to interactions of similar piperazinyl derivatives. This study involved conformational analysis and the development of unified pharmacophore models, contributing to our understanding of how such compounds could interact with biological targets (Shim et al., 2002).
Synthesis and Characterization of Metal Complexes
Büyükkıdan and Özer (2013) focused on the synthesis and characterization of metal complexes derived from novel phenolic Mannich bases, which incorporate structures similar to the query compound. This research highlights the potential applications of such compounds in the development of new materials with unique electronic and magnetic properties. The study also emphasizes the role of molecular architecture in defining the properties of metal-organic frameworks (Büyükkıdan & Özer, 2013).
Synthesis and Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds with structural motifs similar to the query compound. This work demonstrates the potential of such derivatives in developing new antimicrobial agents, highlighting the importance of structural innovation in drug discovery (Patel et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-4-13-26-19-8-7-18(21-22-19)23-9-11-24(12-10-23)20(25)17-6-5-15(2)16(3)14-17/h5-8,14H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXHNPYRRKBZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2756525.png)

![Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2756528.png)



![methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2756535.png)
![methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756536.png)
![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)

![N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756541.png)

![8-(4-ethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2756545.png)
![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)
